Product packaging for 2-Bromo-5,7-dichloroquinoline(Cat. No.:)

2-Bromo-5,7-dichloroquinoline

Cat. No.: B13923539
M. Wt: 276.94 g/mol
InChI Key: VRVDNGYRNLRMEB-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Research

Quinoline, a nitrogen-containing heterocyclic aromatic compound, serves as a fundamental scaffold in the synthesis of a wide array of biologically active molecules. mdpi.comnumberanalytics.comorientjchem.org Its unique structure and reactivity make it a versatile building block for creating complex pharmaceuticals and functional materials. numberanalytics.comnumberanalytics.com The quinoline core is a prominent feature in many natural products, especially alkaloids, and is found in numerous drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and antiviral agents. mdpi.comnumberanalytics.comorientjchem.org The development of novel synthetic methodologies to access substituted quinolines remains an active area of research, driven by the continuous demand for new and improved therapeutic agents and advanced materials. nih.govnih.gov

The Role of Halogenation in Tailoring Quinoline Reactivity and Properties for Advanced Applications

The introduction of halogen atoms onto the quinoline ring system, a process known as halogenation, is a powerful strategy for modulating the chemical and physical properties of these molecules. orientjchem.orgnih.gov Halogens, being electron-withdrawing, can significantly influence the electron density distribution within the quinoline core, thereby altering its reactivity towards various chemical transformations. numberanalytics.comuoanbar.edu.iq This modification can enhance the biological activity of quinoline derivatives, with halogenated quinolines often exhibiting improved potency and pharmacokinetic profiles. orientjchem.orgacs.org For instance, the presence of a fluorine atom in fluoroquinolone antibiotics is crucial for their antibacterial efficacy. researchgate.net Furthermore, halogen atoms provide a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of substituted quinolines for various applications. nih.govnih.gov The strategic placement of halogens can also impact the lipophilicity and cellular uptake of these compounds, which is a critical factor in drug design. orientjchem.org

Research Context of 2-Bromo-5,7-dichloroquinoline as a Multifunctional Scaffold

Among the vast family of halogenated quinolines, this compound stands out as a particularly interesting and versatile building block. This trifunctionalized scaffold, featuring a bromine atom at the 2-position and chlorine atoms at the 5- and 7-positions, offers multiple sites for chemical modification. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential transformations, making it a valuable intermediate in the synthesis of complex, highly substituted quinoline derivatives. The electron-withdrawing nature of the three halogen atoms significantly influences the reactivity of the quinoline core, rendering it susceptible to specific chemical reactions.

Positional Isomerism and Halogen Effects in Dichloro- and Dibromoquinolines

Positional isomerism, where compounds have the same molecular formula but differ in the position of substituents on the carbon skeleton, is a key concept in understanding the properties of di- and tri-halogenated quinolines. doubtnut.comlibretexts.orgyoutube.com The specific arrangement of halogen atoms on the quinoline ring has a profound impact on the molecule's reactivity and biological activity.

For instance, in dichloroquinolines, the position of the chlorine atoms dictates the regioselectivity of subsequent reactions. Studies on various dichloroquinoline isomers, such as 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines, have shown that the reactivity of the chlorine atoms towards nucleophilic substitution varies depending on their location on the pyridine (B92270) or benzene (B151609) ring. researchgate.net The chlorine atom at the 4-position is generally more reactive than the one at the 2-position, which in turn is more reactive than those on the benzene ring. nih.goviust.ac.ir

Similarly, in dibromoquinolines, the regioselectivity of cross-coupling reactions is highly dependent on the positions of the bromine atoms. nih.gov For example, studies on 5,7-dibromoquinoline (B1595614) have shown that achieving high regioselectivity in Suzuki couplings can be challenging. nih.govsci-hub.se The electronic effects of the halogen substituents play a crucial role in determining the outcome of these reactions. The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution, which typically occurs on the benzene portion of the quinoline ring. numberanalytics.comuoanbar.edu.iq

The presence of multiple halogens, as in this compound, introduces a complex interplay of electronic and steric effects that govern its reactivity. The bromine at the 2-position is generally more susceptible to nucleophilic displacement or metal-catalyzed cross-coupling reactions compared to the chlorine atoms on the benzene ring. This differential reactivity is a valuable tool for synthetic chemists, allowing for the stepwise introduction of different functional groups to create highly tailored molecules.

Below is a table summarizing the properties of some dihaloquinoline isomers, illustrating the concept of positional isomerism.

Compound NameMolecular FormulaKey Properties/Reactivity
4,7-Dichloroquinoline (B193633)C₉H₅Cl₂NGood selectivity for coupling at the 4-position. nih.govmdpi.com
5,7-DibromoquinolineC₉H₅Br₂NRegiocontrol in cross-coupling reactions is difficult to achieve. nih.gov
3,4-DibromoquinolineC₉H₅Br₂NExcellent regioselectivity for coupling at the C4 position. nih.gov
2,4-DichloroquinolinesC₉H₅Cl₂NCan be synthesized from anilines and malonic acid. rsc.org
6,7-Dichloroquinoline-5,8-dioneC₉H₃Cl₂NO₂Undergoes Suzuki-Miyaura cross-coupling reactions. aphrc.org
6,7-Dibromoquinoline-5,8-dioneC₉H₃Br₂NO₂Can be arylated using Suzuki-Miyaura cross-coupling. aphrc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4BrCl2N B13923539 2-Bromo-5,7-dichloroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

2-bromo-5,7-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H

InChI Key

VRVDNGYRNLRMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 5,7 Dichloroquinoline and Analogous Polyhalogenated Quinolines

Regioselective Synthesis Strategies for Halogenated Quinoline (B57606) Cores

The construction of the fundamental quinoline ring system with predetermined halogen substitution patterns is a critical first step. This can be achieved either by employing halogenated precursors in classical quinoline syntheses or by direct halogenation of a pre-formed quinoline scaffold.

Cyclization Reactions Incorporating Halogenated Precursors

Building the quinoline ring from appropriately substituted benzene (B151609) derivatives offers a powerful method for controlling the position of halogen atoms on the carbocyclic part of the quinoline system.

The Skraup and Doebner-von Miller reactions are venerable methods for quinoline synthesis. wikipedia.orgsynarchive.com In the context of producing polyhalogenated quinolines, these reactions can be adapted by using halogenated anilines as starting materials. For instance, the Skraup synthesis involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent to yield a quinoline. wikipedia.org A modification of this approach for the synthesis of 5,7-dihaloquinolines would employ a 3,5-dihaloaniline as the precursor.

A specific example is the Skraup condensation reaction of 3,5-dibromoaniline (B181674) with glycerol to produce 5,7-dibromoquinoline (B1595614). google.com This reaction is typically carried out by heating the reactants in the presence of sulfuric acid and an oxidizing agent like sodium m-nitrobenzenesulfonate. google.com

Starting MaterialReagentsProductYieldReference
3,5-DibromoanilineGlycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate5,7-Dibromoquinoline- google.com
AnilineGlycerol, H₂SO₄, NitrobenzeneQuinoline- wikipedia.org

The Doebner-von Miller reaction, a related synthesis, utilizes α,β-unsaturated carbonyl compounds instead of glycerol, reacting with anilines in the presence of a Lewis or Brønsted acid catalyst. wikipedia.org This method allows for the introduction of substituents on the pyridine (B92270) ring of the quinoline. By employing a halogenated aniline, such as 3,5-dichloroaniline, and a suitable α,β-unsaturated carbonyl compound, one can construct a 5,7-dichloroquinoline (B1370276) core with further substitution possibilities on the heterocyclic ring. The reaction is often catalyzed by acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.orgiipseries.org

Beyond the classical named reactions, modern organic synthesis offers a variety of ring-closing strategies for the construction of polysubstituted quinolines. One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of quinolines with a halogen atom at the 3-position. The reaction proceeds via a 6-endo-dig cyclization promoted by an electrophilic halogen source such as iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS). nih.gov By starting with a halogenated N-(2-alkynyl)aniline, it is possible to generate a polyhalogenated quinoline.

Another contemporary approach involves the transition-metal-free oxidative cycloisomerization of o-cinnamylanilines to afford 2-aryl-4-substituted quinolines. organic-chemistry.orgnih.gov This method utilizes potassium tert-butoxide (KOtBu) as a mediator and dimethyl sulfoxide (B87167) (DMSO) as an oxidant. organic-chemistry.org The use of halogenated o-cinnamylanilines in this reaction would lead to the corresponding polyhalogenated quinoline products. Furthermore, metal-catalyzed cyclization reactions provide a versatile route to polysubstituted quinolines, offering a wide scope of tolerable functional groups. ias.ac.in

Direct Halogenation Protocols for Selective Substitution

An alternative strategy to building the quinoline ring with pre-installed halogens is the direct and regioselective halogenation of an existing quinoline scaffold. This approach is particularly useful for introducing halogens at positions that are not readily accessible through cyclization reactions.

The direct bromination and chlorination of quinolines can be achieved using various halogenating agents. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and reaction conditions. researchgate.net The reaction of 8-hydroxyquinoline (B1678124) with bromine in chloroform (B151607) leads to the formation of 5,7-dibromo-8-hydroxyquinoline. researchgate.net

A plausible route to 2-Bromo-5,7-dichloroquinoline could involve the initial synthesis of 5,7-dichloroquinoline, followed by a selective bromination at the 2-position. However, direct electrophilic bromination of the quinoline ring typically occurs on the benzene ring. Therefore, introducing a bromine atom at the 2-position often requires a different strategy. One effective method is the Sandmeyer reaction, which involves the diazotization of a 2-aminoquinoline (B145021) followed by treatment with a copper(I) bromide. researchgate.net This suggests a synthetic pathway starting with the synthesis of 5,7-dichloro-2-aminoquinoline, which can then be converted to this compound. The synthesis of 4,7-dichloroquinoline (B193633) from m-chloroaniline is a well-established industrial process, providing a precedent for the synthesis of dichloroquinoline precursors. orgsyn.org

Starting MaterialHalogenating AgentProductReference
8-HydroxyquinolineBromine in Chloroform5,7-Dibromo-8-hydroxyquinoline researchgate.net
5,7-Dichloro-2-aminoquinolineNaNO₂, HBr, CuBrThis compound(Proposed)

The regioselectivity of direct halogenation of quinolines is highly dependent on the reaction conditions and the presence of catalysts. For instance, the bromination of a 13-acetyl-10-mesitylchlorin, a related heterocyclic system, shows different regioselectivity under acidic versus neutral conditions. nih.gov Under acidic conditions, the B-ring is deactivated, leading to preferential bromination at the 15-position. nih.gov This highlights the importance of pH and the electronic nature of the substrate in directing halogenation.

In the context of quinoline chemistry, metal catalysts have been shown to play a crucial role in directing C-H functionalization. Copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes provides a direct route to substituted quinolines. organic-chemistry.org While this method focuses on the formation of the quinoline ring, it underscores the utility of metal catalysis in quinoline chemistry. For direct halogenation, the choice of catalyst can influence the position of substitution. For example, regioselective C-H activation has been extensively studied for the functionalization of quinolines at various positions. mdpi.com

The synthesis of 7-chloroquinoline (B30040) derivatives has been achieved through magnesiation, which allows for regioselective functionalization. durham.ac.uk This approach, involving the generation of mixed lithium-magnesium intermediates, demonstrates how organometallic strategies can be employed to control the position of substitution on the quinoline ring.

Reaction TypeCatalyst/ConditionsKey FeatureReference
Bromination of a chlorinAcidic (10% TFA in CH₂Cl₂)Preferential bromination at the 15-position nih.gov
Quinoline SynthesisCopper-catalyzed aerobic oxidationDirect synthesis from anilines and aldehydes organic-chemistry.org
Functionalization of 7-chloroquinolinesMagnesiation (mixed Li-Mg reagents)Regioselective functionalization durham.ac.uk

Transition Metal-Catalyzed Synthesis of this compound Derivatives

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and selectivity. In the context of polyhalogenated quinolines, palladium, copper, and nickel catalysts have proven to be indispensable tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Approaches

Palladium catalysts are at the forefront of cross-coupling reactions, enabling the construction of intricate molecular architectures under mild conditions. The reactivity of the C-Br bond at the 2-position of the quinoline ring is significantly higher than that of the C-Cl bonds at the 5- and 7-positions, allowing for selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comnih.govresearchgate.netnih.gov This reaction is widely employed for the arylation and alkylation of this compound. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The reaction of this compound with various arylboronic acids or their esters, in the presence of a palladium catalyst and a base, selectively yields 2-aryl-5,7-dichloroquinolines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Typically, catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) are used. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane92
33-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃DME88
42-Thienylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene78

This is an interactive data table based on representative yields for Suzuki-Miyaura reactions of analogous aryl bromides.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. researchgate.netmdpi.comugent.be In the case of this compound, this reaction allows for the introduction of vinyl groups at the 2-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Sonogashira coupling, on the other hand, is a versatile method for the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. rsc.orgnih.govresearchgate.netbeilstein-journals.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. The Sonogashira coupling of this compound with terminal alkynes provides a straightforward route to 2-alkynyl-5,7-dichloroquinolines, which are valuable intermediates for further transformations, such as click chemistry.

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Styrene (Heck)Pd(OAc)₂ / P(o-tol)₃Et₃NDMF82
n-Butyl acrylate (B77674) (Heck)PdCl₂(PPh₃)₂K₂CO₃Acetonitrile (B52724)88
Phenylacetylene (Sonogashira)Pd(PPh₃)₄ / CuIEt₃NTHF91
Trimethylsilylacetylene (Sonogashira)PdCl₂(PPh₃)₂ / CuIPiperidineToluene85

This is an interactive data table based on representative yields for Heck and Sonogashira reactions of analogous aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgnih.govscienceopen.comnih.govresearchgate.net This reaction has proven to be highly effective for the synthesis of 2-amino-5,7-dichloroquinoline derivatives. The selective amination at the 2-position is readily achieved due to the higher reactivity of the C-Br bond. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, DavePhos) in the presence of a strong base such as sodium tert-butoxide (NaOtBu).

Studies on the amination of analogous dichloroquinolines have demonstrated that the choice of ligand can be critical in achieving high yields, especially with sterically hindered amines. For instance, while BINAP is effective for a range of amines, more sterically demanding ligands like DavePhos may be necessary for coupling with bulky secondary amines.

AmineCatalyst SystemBaseSolventYield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene95
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane89
n-ButylaminePd₂(dba)₃ / DavePhosK₃PO₄Toluene87
DiethylaminePd(OAc)₂ / BINAPNaOtBuTHF80

This is an interactive data table based on representative yields for Buchwald-Hartwig amination of analogous aryl bromides.

Copper-Catalyzed Transformations (e.g., Click Chemistry for Triazole Hybrids)

Copper-catalyzed reactions have gained prominence, particularly in the realm of "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govfuture-science.comrsc.orgmdpi.comorganic-chemistry.orgresearchgate.netnih.govyoutube.comrsc.org This reaction is exceptionally efficient and proceeds under mild conditions, often in aqueous solvent mixtures.

For the synthesis of 5,7-dichloroquinoline-triazole hybrids, a two-step sequence is typically employed. First, this compound is converted to the corresponding 2-ethynyl-5,7-dichloroquinoline via a Sonogashira coupling. The resulting terminal alkyne is then reacted with a variety of organic azides in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). This methodology allows for the facile construction of a library of quinoline-triazole conjugates.

This is an interactive data table based on representative yields for CuAAC reactions of analogous alkynes.

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful alternative to palladium catalysis, often exhibiting unique reactivity and being more cost-effective. beilstein-journals.orgnih.govnih.gov Nickel catalysts are particularly effective in cross-coupling reactions involving less reactive electrophiles, such as aryl chlorides, and can also facilitate challenging C-F bond activations. While specific examples of nickel-catalyzed reactions with this compound are not extensively reported, the principles of nickel catalysis suggest its potential for the arylation and amination of this substrate.

In analogous systems, nickel complexes, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze Suzuki-Miyaura and Buchwald-Hartwig-type reactions. The lower cost and distinct reactivity profile of nickel make it an attractive area for future research in the functionalization of polyhalogenated quinolines.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolvent
Arylation (Suzuki-type)Phenylboronic acidNiCl₂(dppp)K₃PO₄Dioxane
Amination (Buchwald-Hartwig-type)MorpholineNi(cod)₂ / dppfNaOtBuToluene

This is an interactive data table illustrating potential conditions for nickel-catalyzed reactions based on analogous systems.

Nucleophilic Aromatic Substitution (SNAr) for Derivatization

Nucleophilic aromatic substitution is a fundamental reaction class for the modification of aromatic and heteroaromatic systems. In the context of polyhalogenated quinolines, SNAr provides a pathway to introduce a variety of nucleophiles, thereby tuning the electronic and steric properties of the molecule. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

The quinoline nucleus is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom. In a polyhalogenated system such as this compound, the regioselectivity of the SNAr reaction is a critical consideration.

The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I. This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile is the slow step and is facilitated by a more electronegative halogen, which polarizes the carbon-halogen bond, making the carbon atom more electrophilic.

The regioselectivity of SNAr on polyhalogenated heterocycles can be complex and is sensitive to the substitution pattern. Computational studies on dichloropyrimidines have shown that the presence and nature of other substituents on the ring can significantly influence which halogen is preferentially displaced. This highlights the necessity of experimental investigation or detailed computational analysis to predict the outcome of SNAr reactions on novel polyhalogenated quinolines.

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution of Halogenated Quinolines

Position on Quinoline RingGeneral ReactivityInfluencing Factors
C2HighActivation by adjacent nitrogen atom.
C4HighActivation by nitrogen atom (para-position).
C5ModerateElectronic effects of other substituents.
C7Moderate to LowElectronic effects of other substituents.
C3, C6, C8LowLess activated towards nucleophilic attack.

This table provides a generalized overview. Actual reactivity can vary based on the specific substrate, nucleophile, and reaction conditions.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and/or inductive effects, thereby lowering the activation energy of the reaction.

While this compound does not possess a nitro group, the cumulative electron-withdrawing effect of the three halogen atoms and the nitrogen atom in the quinoline ring renders the molecule susceptible to nucleophilic attack. The introduction of an additional powerful electron-withdrawing group, such as a nitro (NO₂) or cyano (CN) group, at a position ortho or para to one of the halogens would be expected to dramatically increase the rate of substitution at that specific halogen. For example, a nitro group at the 6- or 8-position would further activate the chloro group at the 7- or 5-position, respectively.

The principle of activation by EWGs is a cornerstone of designing efficient SNAr reactions. By strategically placing such groups, chemists can direct the substitution to a specific halogen atom in a polyhalogenated system, enabling the synthesis of highly functionalized and complex quinoline derivatives.

Green Chemistry Considerations in Halogenated Quinoline Synthesis

The synthesis of halogenated quinolines has traditionally involved methods that may utilize harsh reagents, high temperatures, and hazardous solvents, leading to significant environmental concerns. The principles of green chemistry aim to address these issues by promoting the development of more sustainable and environmentally benign synthetic methodologies.

Several green chemistry approaches are being explored for the synthesis and derivatization of quinolines, which can be extended to their halogenated analogues:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. This can reduce energy consumption and the formation of byproducts.

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol (B145695), or ionic liquids can greatly reduce the environmental impact of a synthesis. The development of reactions that can be performed in water is a particularly active area of research.

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts and biocatalysts, can improve the atom economy of a reaction and reduce waste. For instance, metal-free halogenation protocols using atom-economical halogen sources are being developed.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without the isolation of intermediates can reduce solvent usage, purification steps, and waste generation.

While the application of these green methodologies specifically to the synthesis of this compound and its derivatives is an area that requires further research, the general principles offer a clear roadmap for developing more sustainable synthetic routes. For instance, the halogenation steps in the synthesis of the quinoline core and subsequent derivatization via SNAr could potentially be adapted to incorporate these greener approaches. The development of sustainable methods for the synthesis of functionalized halogenated heterocycles is not only environmentally responsible but also crucial for the long-term viability of chemical manufacturing.

Mechanistic Investigations and Reaction Engineering

Elucidation of Reaction Pathways and Intermediates

Investigating the reaction pathways and identifying key intermediates are fundamental to controlling the outcome of syntheses involving 2-Bromo-5,7-dichloroquinoline. This involves a deep dive into the regioselectivity of its reactions and the distinct roles played by its different halogen substituents.

The presence of three halogen atoms at distinct positions (C2, C5, and C7) on the quinoline (B57606) core makes regioselectivity a central challenge in the functionalization of this compound. The outcome of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, is dictated by the relative reactivity of the carbon-halogen bonds.

Research on various polyhaloquinolines provides a framework for predicting the regioselectivity of this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. sci-hub.se Consequently, the carbon-bromine bond at the C2 position is the most probable site for initial reaction. Studies on 2,4-dihaloquinolines have shown that various cross-coupling reactions, including Suzuki and Sonogashira couplings, exhibit a strong preference for substitution at the C2 position. nih.gov Similarly, in the case of 4,7-dichloroquinoline (B193633), initial coupling is highly selective for the C4 position, which, like the C2 position, is activated by the quinoline nitrogen. nih.gov

Metalation strategies using mixed metal amides also offer regioselective functionalization, with the choice of base directing the reaction to specific positions such as C2, C3, or C8 on the quinoline ring. researchgate.net For instance, the use of i-PrMgCl·LiCl has been shown to preferentially react at the C4 position in 2,4-dibromoquinoline (B189380) derivatives. durham.ac.uk While direct studies on this compound are not extensively documented, the established principles of reactivity strongly suggest that initial functionalization will occur selectively at the C2-Br bond.

Table 1: Regioselectivity in Cross-Coupling Reactions of Various Dihaloquinolines

SubstrateReaction TypePosition of Initial ReactionReference
4,7-DichloroquinolineSuzuki CouplingC4 nih.gov
8-Alkoxy-5,7-dibromoquinolineSuzuki CouplingC5 nih.gov
2,4-DibromoquinolineSonogashira, Stille, Heck, SuzukiC2 nih.gov
4,6-DichloroquinolineSuzuki, SonogashiraC4 sci-hub.se
2-Bromo-4-iodoquinolineSonogashira CouplingC4 (at the more reactive C-I bond) nih.gov

The differential reactivity between the bromine and chlorine atoms in this compound is the cornerstone of its use in sequential reaction strategies. The C-Br bond is significantly more labile than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for a stepwise functionalization of the molecule. sci-hub.se

This hierarchy of reactivity (Br > Cl) enables the selective replacement of the bromine atom at the C2 position in a first step, leaving the two chlorine atoms at C5 and C7 untouched. sci-hub.senih.gov This generates a 2-substituted-5,7-dichloroquinoline intermediate. This intermediate can then be subjected to a second, typically more forcing, reaction condition to functionalize one or both of the chloro positions.

The ability to reverse or control this intrinsic selectivity has been demonstrated in other haloquinolines by altering the halide itself; for example, using a more reactive iodide at a typically less reactive position can direct the initial coupling to that site. sci-hub.se In the context of this compound, the first reaction step is reliably predicted to occur at the C2-bromo position. The subsequent differentiation between the C5-Cl and C7-Cl positions would depend on more subtle electronic and steric effects, often requiring rigorous optimization of catalysts and reaction conditions.

Kinetic Studies of Derivatization Reactions

While extensive preparative studies on haloquinolines exist, detailed kinetic investigations into the derivatization of this compound are not widely published. Such studies are crucial for a quantitative understanding of reaction rates, determining reaction orders, and calculating activation energies.

Kinetic analyses would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). For example, kinetic isotope effect experiments, such as those performed on related pyridine (B92270) N-oxides, could help elucidate the mechanism of C-H activation steps if such a pathway were relevant. mdpi.com The data from these studies would be invaluable for optimizing reaction yields, minimizing reaction times, and scaling up processes for industrial applications. In the absence of specific data for this compound, chemists rely on qualitative observations and optimization studies from analogous systems to guide synthetic efforts.

Solvent Effects and Catalytic System Optimization

The choice of solvent and catalyst system is paramount in controlling the efficiency and selectivity of reactions involving this compound. The literature on related haloquinolines provides significant insights into these optimization processes.

Catalytic Systems: Palladium-based catalysts are frequently employed for cross-coupling reactions. The choice of phosphine (B1218219) ligand is critical; for instance, bulky, electron-rich ligands like DavePhos and BINAP have been successfully used in the amination of various dichloroquinolines. researchgate.net In some cases, copper(I)-based catalytic systems have also proven effective. researchgate.net

Solvent Effects: The solvent can dramatically influence reaction outcomes. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are commonly used. mdpi.comnih.gov In microwave-assisted syntheses of 4-aminoquinolines from 4,7-dichloroquinoline, DMSO was found to be a superior solvent compared to ethanol (B145695) or acetonitrile. nih.gov For photochemical reactions, chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) have shown good results, whereas ether-based solvents were found to be inefficient. acs.org The solvent choice can affect reactant solubility, catalyst stability, and the stabilization of transition states, thereby impacting reaction rates and yields.

Optimization studies often involve screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific transformation.

Table 2: Examples of Solvent and Catalyst Optimization in Haloquinoline Reactions

Reaction TypeSubstrateOptimal SystemObservationReference
Pd-catalyzed AminationDichloroquinolinesPd(0)/DavePhosDavePhos was a highly efficient ligand. researchgate.netresearchgate.net
Cu-catalyzed Click Reaction4-Azido-7-chloroquinolineCuSO₄/Sodium Ascorbate in tBuOH/H₂OA 1:1 mixture of tBuOH and water proved effective. mdpi.com
Photochemical BrominationQuinoline derivativeDCM or ChloroformEther-type solvents were inefficient. acs.org
Microwave-assisted Amination4,7-DichloroquinolineDMSODMSO performed better than ethanol and acetonitrile. nih.gov
Phosphonium Salt ReactionPyridine derivativesEtOHEthanol provided higher yields compared to other alcohols like IPA and TBA. mountainscholar.org

Computational and Theoretical Chemistry Studies of 2 Bromo 5,7 Dichloroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For a compound like 2-Bromo-5,7-dichloroquinoline, these calculations can reveal how the specific arrangement of bromine and chlorine atoms on the quinoline (B57606) core influences its properties. These methods are frequently used to study quinoline derivatives to understand their potential as pharmaceuticals or other functional materials. sci-hub.sedergipark.org.tr

Molecular Orbital Analysis (HOMO/LUMO)

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. tandfonline.com

While specific HOMO-LUMO energy values for this compound are not reported in the reviewed literature, studies on analogous halogenated quinolines provide valuable context. For instance, DFT calculations on various quinoline derivatives show that the HOMO-LUMO gap is significantly influenced by the nature and position of substituents. tandfonline.comrsc.org A smaller gap generally implies higher reactivity. tandfonline.com In related halogen-containing cyanine (B1664457) dyes featuring a dichloroquinoline moiety, the HOMO-LUMO gaps were calculated to be in the range of 3.14 eV to 3.27 eV. beilstein-journals.orgbeilstein-journals.org For a series of novel quinoline-imidazole derivatives, the HOMO-LUMO energy gap was found to be a critical parameter in assessing their reactivity, with one of the most reactive compounds exhibiting a very small energy gap. tandfonline.com

The distribution of these orbitals is also informative. In many quinoline systems, the HOMO and LUMO are primarily composed of π-orbitals distributed across the aromatic rings. rsc.org For certain halogenated quinoline analogues, the HOMO is populated over the entire molecular system, while the LUMO is delocalized over the quinolinium fragment, indicating the regions most involved in electronic transitions. beilstein-journals.orgbeilstein-journals.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Related Halogenated Quinoline Compounds Note: This data is for analogous compounds, not this compound.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Source
1-Benzyl-4,7-dichloroquinolinium-based dye (5a) TDDFT/PBE0 -6.04 -2.81 3.24 beilstein-journals.orgbeilstein-journals.org
1-Benzyl-4-chloro-7-(trifluoromethyl)quinolinium-based dye (5b) TDDFT/PBE0 -6.08 -2.90 3.18 beilstein-journals.orgbeilstein-journals.org
6-chloroquinoline (B1265530) (6CQ) DFT/B3LYP -6.64 -1.97 4.67 dergipark.org.tr

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule's surface. They illustrate regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps help predict how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to ligand-receptor binding.

For this compound, an MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. The halogen atoms, being highly electronegative, would also influence the charge distribution, creating localized electron-rich areas. Conversely, the hydrogen atoms of the quinoline ring would exhibit positive potential. Studies on related molecules, such as halogen-containing thiazole (B1198619) orange analogues, use MEP maps to explain how electron density shifts upon substitution, which in turn affects intermolecular interactions. beilstein-journals.org Similarly, investigations into 6-chloroquinoline use MEP analysis to explore reactive sites. dergipark.org.tr

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, provide quantitative measures of chemical reactivity. Fukui functions are particularly useful as they identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While a Fukui function analysis for this compound has not been specifically reported, this method is commonly applied to quinoline derivatives to understand their reactivity. researchgate.net For example, in studies of other complex heterocyclic systems, Fukui functions are calculated to pinpoint which atoms are most susceptible to attack, thereby guiding the synthesis of new derivatives and explaining observed reaction regioselectivity. researchgate.netacs.org This analysis would be crucial for predicting how this compound might react in various chemical environments or how it might be metabolized.

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a relatively rigid structure like this compound, the analysis would focus on the planarity of the quinoline ring system. Studies on similar compounds like 4,7-dichloroquinoline (B193633) have confirmed the essential planarity of the molecule. researchgate.net

The study of intermolecular interactions is crucial for understanding the solid-state structure and how the molecule interacts with its environment. In the crystal structure of related compounds, interactions such as π-π stacking between the aromatic quinoline rings and halogen bonding are often observed. Hirshfeld surface analysis is a computational technique frequently used to visualize and quantify these intermolecular contacts in crystals of quinoline derivatives. sci-hub.se For this compound, the bromine and chlorine atoms would be expected to participate in halogen bonding and other non-covalent interactions, influencing its crystal packing and physical properties.

Molecular Dynamics Simulations for Ligand-Target Binding Studies (mechanistic focus)

Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target over time. These simulations model the atomic motions of the ligand-protein complex, offering insights into the stability of binding poses, the specific interactions that maintain the complex, and the conformational changes that may occur upon binding.

Although no MD simulations specifically featuring this compound are available in the surveyed literature, this technique is widely used to study the mechanism of action for other quinoline-based compounds. up.ac.zanih.govresearchgate.net For instance, MD simulations have been used to assess the stability of quinoline-imidazole hybrids in the binding pocket of Mycobacterium tuberculosis enzymes and to investigate the binding interactions of quinoline hybrids with glutathione (B108866) reductase in the malaria parasite. tandfonline.comup.ac.za These studies typically analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. tandfonline.comnih.gov

Binding Affinity Predictions for Molecular Targets

A key application of computational chemistry in drug discovery is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This is typically achieved through molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein.

Specific binding affinity predictions for this compound are not documented. However, molecular docking studies on a vast array of quinoline derivatives have been performed to predict their potential as inhibitors for various targets, including enzymes in parasites and bacteria. ukm.edu.myscielo.br For example, pyrano[2,3-c]pyrazole-aminoquinoline hybrids showed stronger binding affinity to Plasmodium falciparum lactate (B86563) dehydrogenase than the standard drug chloroquine, with calculated binding energies around -7.79 kcal/mol. ukm.edu.my Similarly, isatin-quinoline conjugates have been docked against bacterial proteins to rationalize their antibacterial activity. nih.gov Such studies suggest that the halogen substituents on the quinoline ring can significantly influence binding affinity through halogen bonds and other hydrophobic or electrostatic interactions. rsc.org

Table 2: Predicted Binding Affinities for Related Quinoline Compounds Against Various Protein Targets Note: This data is for analogous compounds, not this compound.

Compound Class Protein Target Predicted Binding Affinity (kcal/mol) Source
Pyrano[2,3-c]pyrazole-aminoquinoline hybrid (4c) P. falciparum Lactate Dehydrogenase (PfLDH) -7.79 ukm.edu.my
Quinoline-imidazole hybrid (6g) InhA enzyme of M. tuberculosis -8.5 tandfonline.com
Isatin (B1672199)–Quinoline Conjugate (10a) Bacterial Biofilm Protein (PDB: 7C7U) -7.181 nih.gov
Quinoline-thiazole hybrid BCR-ABL1 tyrosine kinase Not specified, but favorable interaction suggested scielo.br

QSAR/QSPR Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as chemical reactivity. researchgate.netscribd.comresearchgate.net These models are built upon molecular descriptors derived from the compound's structure, which quantify its physicochemical properties including steric, electronic, and hydrophobic characteristics. scribd.com For halogenated quinolines like this compound, these approaches provide significant insights into how the type and position of halogen substituents modulate the molecule's inherent reactivity.

The reactivity of quinoline derivatives is heavily influenced by the distribution of electron density across the heterocyclic ring system. nih.gov Computational tools, particularly Density Functional Theory (DFT), are employed to calculate a range of quantum-molecular descriptors that are crucial for developing QSAR/QSPR models. nih.govarabjchem.org Key descriptors for assessing reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijpras.combendola.com The energy gap (ΔE) between HOMO and LUMO is a critical factor; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability, as it facilitates electronic charge transfer. nih.govijpras.com

Studies on various quinoline derivatives demonstrate that the introduction of substituents leads to significant changes in these electronic properties. ijpras.com For instance, the presence of electron-withdrawing groups, such as the chlorine atoms at positions 5 and 7 in this compound, is known to increase the electrophilicity of the molecule. This is often reflected in the molecular electrostatic potential (MEP) surface, where regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack. sapub.org Conversely, the bromine atom at the 2-position also contributes to the electronic landscape of the molecule.

The following table illustrates the conceptual relationship between substituents on a quinoline ring and the HOMO-LUMO energy gap, a key indicator of reactivity. A smaller energy gap suggests a more reactive compound.

Compound StructureSubstituent(s)Calculated HOMO-LUMO Energy Gap (ΔE) in eV (Illustrative)Implication for Reactivity
QuinolineNone~4.50Baseline Reactivity
4-CHO-quinolineFormyl group~3.80More Reactive ijpras.com
4-COOH-quinolineCarboxyl group~3.75More Reactive ijpras.com
Halogenated QuinolineMultiple Halogens (e.g., Cl, Br)Generally smaller than unsubstituted quinolineEnhanced Reactivity/Altered Site Selectivity mdpi.com

Other descriptors used in QSAR/QSPR models to understand reactivity include bond dissociation energies (BDE) and average local ionization energy (ALIE) surfaces. arabjchem.org BDE calculations can help predict the sensitivity of specific bonds towards processes like autoxidation, while ALIE surfaces can identify the regions most susceptible to electrophilic attack. arabjchem.org For a molecule like this compound, the different halogen substituents (bromine vs. chlorine) and their positions create a unique reactivity profile. The chlorine atoms at the 4 and 8 positions and the bromine at the 6-position in 6-Bromo-4,8-dichloroquinoline, for example, are subject to nucleophilic substitution reactions. smolecule.com Similarly, the halogens in this compound are reactive sites, with their distinct electronegativity and size influencing the molecule's interactions and potential for chemical transformation.

The table below summarizes key molecular descriptors and their relevance in determining the structure-reactivity relationships for quinoline derivatives.

Molecular DescriptorDefinitionRelevance to Reactivity
HOMO-LUMO Energy Gap (ΔE)The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.govA smaller gap indicates higher reactivity and greater polarizability. nih.govijpras.com
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution around a molecule. sapub.orgIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting centers of reactivity. arabjchem.orgsapub.org
Bond Dissociation Energy (BDE)The energy required to break a specific bond homolytically. arabjchem.orgIndicates the stability of specific bonds and susceptibility to radical reactions or degradation. arabjchem.org
Average Local Ionization Energy (ALIE)The average energy needed to remove an electron from a point in the space around a molecule. arabjchem.orgLow ALIE values indicate sites that are susceptible to attack by electrophiles. arabjchem.org
Electronegativity (χ)A measure of the tendency of an atom to attract a bonding pair of electrons. bendola.comInfluences the polarity of bonds and the overall charge distribution within the molecule. bendola.com

Coordination Chemistry of 2 Bromo 5,7 Dichloroquinoline and Its Derivatives

Design and Synthesis of Metal Complexes Featuring Halogenated Quinoline (B57606) Ligands

The design of metal complexes with halogenated quinoline ligands is driven by the desire to fine-tune the properties of the resulting compounds for specific applications, ranging from catalysis to materials science. The synthesis of these complexes typically involves the reaction of the halogenated quinoline ligand with a suitable metal salt in an appropriate solvent.

The general synthetic approach involves dissolving the ligand, such as 2-Bromo-5,7-dichloroquinoline, and a metal precursor (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent where both are soluble. Methanol, ethanol (B145695), or acetonitrile (B52724) are commonly employed. The mixture is then typically heated and stirred for a period ranging from a few hours to several days to facilitate the complexation reaction. Upon cooling, the resulting metal complex often precipitates and can be isolated by filtration. For instance, the synthesis of an iron(III) complex with a related ligand, 5,7-dichloro-2-methyl-8-quinolinol (HClMQ), was achieved by reacting FeCl₃ with the ligand in a methanol/chloroform (B151607) mixture. nih.gov The stoichiometry of the reactants is carefully controlled to isolate complexes with the desired ligand-to-metal ratio.

Chelation Modes and Coordination Geometries

The way a ligand binds to a central metal ion is known as its chelation or coordination mode. For a simple substituted quinoline like this compound, which possesses a single nitrogen donor atom, it is expected to function as a monodentate ligand . It would coordinate to the metal center through the lone pair of electrons on the heterocyclic nitrogen atom.

However, many quinoline derivatives used in coordination chemistry are modified with additional donor groups to create multidentate ligands. For example, 8-hydroxyquinoline (B1678124) and its halogenated derivatives can act as bidentate ligands , coordinating through both the nitrogen atom and the deprotonated oxygen of the hydroxyl group to form a stable five-membered chelate ring. researchgate.net

The coordination geometry of a complex is the spatial arrangement of the ligands around the central metal ion and is determined primarily by the metal's coordination number. wikipedia.orglibretexts.org Common geometries for transition metal complexes include:

Tetrahedral : Typically found with a coordination number of four. For example, zinc(II) halide complexes with quinoline N-oxide, ZnX₂(QNO)₂, adopt a distorted tetrahedral geometry. nih.gov

Square Planar : Also common for coordination number four, particularly with d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Octahedral : The most common geometry for complexes with a coordination number of six. libretexts.org Iron(III) and Zinc(II) can form six-coordinate complexes with a distorted octahedral geometry. mdpi.com

The final geometry is a result of a combination of factors including the size of the metal ion, the steric bulk of the ligands, and electronic effects dictated by the metal's d-electron count.

Influence of Halogen Substituents on Coordination Behavior

The presence and position of halogen substituents on the quinoline ring have a profound impact on the ligand's coordination properties through electronic and steric effects.

Electronic Effects: The chlorine and bromine atoms in this compound are electron-withdrawing groups. Their inductive effect reduces the electron density across the aromatic system, including the nitrogen atom. This decrease in electron density lowers the basicity (or Lewis basicity) of the quinoline nitrogen, making it a weaker electron-pair donor. Consequently, the resulting metal-ligand bond may be weaker compared to that formed with an unsubstituted quinoline. The introduction of chlorine atoms can also influence the lipophilicity of the complex, which can affect its solubility and biological activity. researchgate.net

Steric Effects: The substituent at the C2 position, adjacent to the nitrogen donor atom, can introduce significant steric hindrance. In this compound, the bromine atom at the C2 position can sterically clash with other ligands in the coordination sphere. This steric bulk may influence the coordination geometry, potentially favoring complexes with lower coordination numbers or causing distortions from ideal geometries. It can also affect the kinetics of the complex formation.

Non-covalent Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, where the halogen acts as an electrophilic species interacting with a nucleophile. These interactions can play a role in the crystal packing and supramolecular assembly of the metal complexes. rsc.org

Electronic and Spectroscopic Properties of Quinoline-Metal Complexes

Spectroscopic techniques are essential for characterizing quinoline-metal complexes and understanding their electronic structure.

UV-Visible Spectroscopy: The electronic absorption spectra of quinoline derivatives typically show intense bands in the UV region corresponding to π–π* transitions within the aromatic system. researchgate.net Upon coordination to a metal ion, these bands often exhibit a bathochromic (red) or hypsochromic (blue) shift. nih.gov For transition metal complexes, new, weaker absorption bands may appear in the visible region. These bands often arise from d-d transitions, which involve the promotion of an electron between the metal's d-orbitals that have been split by the ligand field. fiveable.mefiveable.me More intense bands in the visible region can also be due to charge-transfer (CT) transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). fiveable.meslideshare.net

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, and their emission properties are often sensitive to their environment and to coordination with metal ions. nih.gov Complexation can lead to either fluorescence enhancement or quenching. Chelation-enhanced fluorescence (CHEF) can occur if coordination restricts intramolecular rotations, reducing non-radiative decay pathways. Conversely, quenching can be caused by energy or electron transfer processes involving the metal ion, particularly paramagnetic ones. ukm.edu.my

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the quinoline protons and carbons change. Protons near the coordination site (especially at the C2 and C8 positions) typically experience the most significant downfield shifts due to the deshielding effect of the metal ion. nih.govacs.org

The following table summarizes representative spectroscopic data for a related halogenated quinoline ligand and its metal complex.

Compound/ComplexAbsorption λmax (nm)Emission λmax (nm)Selected ¹H NMR Shifts (ppm)
Ligand: 5,7-dichloro-2-methyl-8-quinolinol (HClMQ)258, 323, 336--
Complex: [Fe(ClMQ)₂Cl]268, 351, 470, 680-Not reported (paramagnetic)

Data sourced from a study on an iron(III) complex. nih.gov

Ligand Field Analysis and Metal-Ligand Orbital Interactions

Ligand Field Theory (LFT) is a model that combines aspects of molecular orbital theory and crystal field theory to describe the electronic structure and bonding in coordination complexes. wikipedia.orgfiveable.me It focuses on the interactions between the frontier orbitals of the metal and the ligands.

σ- and π-Interactions: The primary bonding interaction between a quinoline ligand and a metal ion is a σ-bond . This is formed by the overlap of the filled sp² hybrid orbital on the nitrogen atom (containing the lone pair) with a vacant hybrid orbital on the metal center. libretexts.org

In addition to σ-bonding, π-interactions can also occur. The delocalized π-system of the quinoline ring can participate in:

Ligand-to-Metal (L→M) π-donation: If the ligand has filled π-orbitals of appropriate symmetry, it can donate electron density to empty metal d-orbitals.

Metal-to-Ligand (M→L) π-backbonding: If the metal has filled d-orbitals and the ligand has empty π*-antibonding orbitals, the metal can donate electron density back to the ligand. This backbonding strengthens the metal-ligand bond and is particularly important for metals in low oxidation states.

d-Orbital Splitting: In the presence of a ligand field, the five degenerate d-orbitals of a free metal ion are split into two or more energy levels. libretexts.org For an octahedral complex, the orbitals split into a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). The energy difference between these sets is the ligand field splitting parameter (Δo). uci.edu The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand. The electronic spectra of these complexes are largely determined by electronic transitions between these split d-orbitals (d-d transitions). dalalinstitute.com

Catalytic Applications of Metal-Quinoline Complexes (as catalysts)

Metal complexes containing quinoline-based ligands are widely recognized for their catalytic activity in a variety of organic transformations. scilit.com The quinoline scaffold provides a robust framework that can be systematically modified to tune the steric and electronic environment around the metal center, thereby optimizing catalytic performance.

Examples of catalytic applications include:

Oxidation Reactions: Copper-quinoline complexes have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. The efficiency of this catalysis depends on both the chemical structure of the quinoline ligand and the counter-ion of the copper salt used. mdpi.com

C-H Functionalization: Palladium(II) complexes with quinoline-based ligands have been employed as catalysts for the selective chlorination of C(sp³)–H bonds in free carboxylic acids. researchgate.net

Coupling Reactions: Various transition metal-quinoline complexes serve as effective catalysts in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The stability and tunable nature of these complexes make them valuable in this field.

The halogen substituents on a ligand like this compound can enhance catalytic performance by modifying the electron density at the metal center or by providing sites for further synthetic elaboration. dakenchem.com

Applications As a Building Block in Complex Chemical Systems

Scaffold for Heterocyclic Fusion and Spiro-Systems

The electron-deficient nature of the quinoline (B57606) ring, amplified by the electron-withdrawing effects of the three halogen atoms, makes 2-Bromo-5,7-dichloroquinoline an excellent substrate for reactions designed to build fused ring systems. The bromine atom at the C2 position is particularly susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds.

Chemists have utilized precursors like dihalo- and trihaloquinolines to construct elaborate polycyclic frameworks. For instance, palladium-catalyzed Suzuki reactions involving 2,3-dihaloquinolines and 2-bromophenylboronic acid have been employed to create 3-(2-bromophenyl)-2-chloroquinoline intermediates. rsc.org These intermediates can then undergo subsequent intramolecular C-N coupling reactions to yield fused indolo[3,2-b]quinoline systems. rsc.org Similarly, intramolecular Heck coupling reactions of N-(2-bromobenzyl) substituted quinolinones, which can be derived from haloquinolines, provide a pathway to isoindolo[2,1-a]quinoline structures. rsc.org These synthetic strategies showcase how the specific placement of halogen atoms on the quinoline core directs the regioselective formation of new heterocyclic rings.

The quinoline scaffold is also integral to the synthesis of spiro-systems, a class of compounds characterized by two rings connected through a single shared atom. The Pictet-Spengler reaction is a key method for creating such architectures. In a relevant example, the cyclization of an indoleamine derivative with a substituted isatin (B1672199) (a close relative of the quinoline core) in the presence of an acid catalyst leads to the formation of spiroindolone structures. acs.org The synthesis of spirotetrahydro-β-carbolines from substituted indoles via a Vilsmeyer-Haack formylation followed by condensation with nitroethane further illustrates the utility of indole-based precursors, which share structural motifs with quinolines, in constructing complex spirocyclic systems. acs.org The halogenated quinoline core provides a robust platform for these transformations, enabling the generation of diverse spiro-compounds.

Precursor for Advanced Organic Materials Synthesis (e.g., organic semiconductors, fluorescent dyes - focus on chemical role, not final device performance)

The electronic properties and reactivity of halogenated quinolines make them valuable precursors for advanced organic materials. The presence of bromine and chlorine atoms allows for facile modification through cross-coupling reactions, a cornerstone of polymer and small-molecule synthesis for materials science.

Organic Semiconductors: Bromo-substituted heterocyclic compounds are frequently used as end-capping reagents or monomers in the synthesis of organic semiconductors. ossila.com For example, a related compound, 2-bromo-5-decylthiophene, is used to synthesize donor-acceptor-donor (D-A-D) type dye sensitizers and semiconducting oligomers. ossila.com The bromine atom provides a reactive handle for palladium-catalyzed coupling reactions, enabling the construction of extended π-conjugated systems necessary for charge transport. ossila.com The halogenated quinoline scaffold of this compound can similarly be employed to introduce a defined electron-accepting unit into a polymer backbone or small molecule, thereby tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com

Fluorescent Dyes: Halogenated quinolines are also key building blocks in the synthesis of fluorescent dyes, particularly monomethine cyanine (B1664457) dyes like thiazole (B1198619) orange (TO) analogues. beilstein-journals.orgnih.gov The general synthesis of these dyes involves the condensation of a quinolinium salt with a second heterocyclic moiety, such as a 2-methylthiobenzothiazolium salt. beilstein-journals.orgnih.gov The quinoline portion of the molecule acts as one of the terminal heterocyclic systems bridged by a monomethine group. The fluorescence of these dyes is often dependent on the rotational freedom around this bridge. beilstein-journals.org The specific halogen substituents on the quinoline ring can influence the photophysical properties of the resulting dye by modifying its electronic structure and stability. beilstein-journals.org

Table 1: Role of this compound in Organic Materials Synthesis

Material Type Chemical Role of Scaffold Key Reaction Type Resulting Feature
Organic Semiconductors Serves as an electron-deficient building block or end-capping unit. Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). Formation of extended π-conjugated systems; tuning of HOMO/LUMO levels.
Fluorescent Dyes Forms the core quinolinium component of a cyanine dye structure. Condensation reaction with other heterocyclic salts. Creates the chromophore responsible for fluorescence.

Role in the Design of Scaffolds for Chemical Biology Probes (focus on probe design, not biological effect)

The this compound scaffold is a "privileged structure" in medicinal chemistry and chemical biology, meaning it can be modified to interact with a variety of biological targets. researchgate.net Its utility in probe design stems from the ability to selectively functionalize the different halogen positions to create a library of diverse molecules.

A prominent strategy in probe design is molecular hybridization, where two or more pharmacophores are combined into a single molecule. mdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for this purpose. For example, a 4-azido-7-chloroquinoline, readily synthesized from 4,7-dichloroquinoline (B193633), can be reacted with various terminal alkynes to produce a wide array of 1,2,3-triazole-linked quinoline hybrids. mdpi.comresearchgate.net This modular approach allows for the systematic variation of substituents to explore the chemical space around a biological target. The 2-bromo position on the starting scaffold offers an additional site for diversification, either before or after the click reaction, further expanding the library of potential probes.

Another common design approach involves the direct substitution of the halogen atoms with amine-containing side chains. Microwave-assisted condensation reactions between haloquinolines and various aminophenols or anilines are used to synthesize libraries of amodiaquine (B18356) analogs and other 4-aminoquinoline (B48711) derivatives. jst.go.jprsc.org The 2-bromo and 5,7-dichloro positions on the title compound provide multiple handles for creating such derivatives, enabling the exploration of how the position and nature of the side chain affect molecular recognition.

The systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships (SAR), which are principles that guide the design of more potent and selective molecules.

Research on various quinoline-based compounds has revealed several key SAR principles:

Influence of Side Chains: For 4-aminoquinoline derivatives, the nature of the side chain is critical. The introduction of lipophilic, bulky groups can be an essential structural requirement for interaction with certain targets. arabjchem.org

Positional Importance of Substituents: The specific location of substituents on the quinoline ring dramatically influences activity. In one study on quinoline-based α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for potent interaction. researchgate.net

Role of Heteroatoms in Fused Systems: In the design of indolizinoquinolinedione derivatives, the presence and position of a nitrogen atom in an adjacent ring (the A-ring) were found to be important for activity. sysu.edu.cn

Effect of Electronic Properties: The introduction of electron-withdrawing groups, such as additional halogens or nitro groups, versus electron-donating groups can have a profound impact. For certain indolizinoquinolinedione series, derivatives with electron-donating substituents showed poor cytotoxicity, indicating that maintaining the electron-deficient character of the core was beneficial. sysu.edu.cn

Probes designed from the this compound scaffold are used to investigate interactions with molecular targets at a mechanistic level. The halogen atoms play a direct role in these interactions.

Coordination and Steric Hindrance: In the context of heme-containing enzymes, the bromine and chlorine substituents on a quinoline ring can directly coordinate with the Fe³⁺ ion in the heme cofactor. This interaction can inhibit enzyme function, such as that of heme polymerase. Furthermore, a bulky chlorine atom at the C5 position can introduce steric hindrance that physically blocks a substrate's access to the enzyme's active site.

Inhibition of Biomineralization: Some quinoline derivatives, such as 2-bromoneocryptolepine, have been shown to function by inhibiting the formation of β-hematin (hemozoin), a crystalline structure that parasites form to detoxify heme. acs.org This mechanism differs from DNA intercalation, highlighting how modifications to the quinoline scaffold can change the mode of action.

Targeting Specific Enzyme Classes: Libraries derived from haloquinoline scaffolds have been used to identify inhibitors of specific enzymes like Trypanothione Reductase (TryR) and P. falciparum Dihydroorotate Dehydrogenase (Pf-DHODH), which are key targets in parasitic protozoans. researchgate.net

Catalytic Inhibition: Certain complex derivatives, such as indolizinoquinolinediones, act as catalytic inhibitors of enzymes like human topoisomerase I (TOP1). Instead of stabilizing the enzyme-DNA covalent complex (a mechanism used by poisons like camptothecin), these probes prevent the formation of the cleavage complex altogether, representing a distinct inhibitory mechanism. sysu.edu.cn

Table 2: Mechanistic Insights from Quinoline-Based Probes

Interaction Mechanism Role of the Quinoline Scaffold Example Target Class
Metal Ion Coordination Halogen substituents directly interact with metal cofactors. Heme-containing enzymes.
Steric Occlusion Bulky substituents block substrate access to the active site. Enzymes with defined binding pockets.
Inhibition of Crystallization The planar scaffold interferes with the formation of biological crystals. Heme polymerase (β-hematin formation).
Catalytic Inhibition The derivative binds to the enzyme to prevent its catalytic cycle. DNA Topoisomerases.

Advanced Spectroscopic and Structural Elucidation Methodologies

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymorph Analysis or Complex Structures

Currently, there is a lack of specific research utilizing solid-state NMR for the polymorph analysis of 2-Bromo-5,7-dichloroquinoline in the public domain. While solution-state NMR is a standard method for confirming the identity and purity of this compound during synthesis, solid-state NMR studies, which are crucial for understanding polymorphism and the solid-state packing of molecules, have not been extensively reported. Such studies would be invaluable in fields where the solid-state properties of materials are critical, for instance, in pharmaceuticals and organic electronics.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography has been successfully employed to determine the precise molecular and crystal structure of this compound. A study published in Acta Crystallographica Section E: Crystallographic Communications provides a detailed account of its crystal structure. The analysis revealed that the molecule is nearly planar, with the bromine atom deviating only slightly from the quinoline (B57606) ring plane. In the crystal, molecules are linked by C—H···Cl hydrogen bonds, forming chains along the direction. These chains are further connected into a three-dimensional network through π–π stacking interactions between the quinoline rings, with an inter-centroid distance of 3.693 (2) Å.

The crystallographic data provides precise bond lengths and angles, confirming the covalent structure of the molecule. This information is critical for computational modeling and for understanding the intermolecular interactions that dictate the material's bulk properties.

Table 1: Crystal data and structure refinement for this compound.

ParameterValue
Empirical formulaC₉H₄BrCl₂N
Formula weight276.95
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.138 (2) Å, α = 90°b = 15.650 (4) Å, β = 109.93 (3)°c = 7.771 (2) Å, γ = 90°
Volume929.9 (4) ų
Z4
Density (calculated)1.978 Mg/m³
Absorption coefficient5.869 mm⁻¹
F(000)536
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection3.32 to 27.52°
Final R indices [I>2sigma(I)]R1 = 0.0381, wR2 = 0.0898
R indices (all data)R1 = 0.0535, wR2 = 0.0963

Advanced Mass Spectrometry Techniques for Mechanistic Studies or Complex Mixture Analysis

While standard mass spectrometry is routinely used to confirm the molecular weight of this compound, detailed studies employing advanced mass spectrometry techniques for mechanistic investigations or the analysis of complex mixtures containing this compound are not widely published. Techniques such as tandem mass spectrometry (MS/MS) could be utilized to study the fragmentation pathways of the molecule, providing insights into its stability and reactivity. Furthermore, techniques like liquid chromatography-mass spectrometry (LC-MS) would be instrumental in identifying and quantifying this compound in complex reaction mixtures or environmental samples.

Chiroptical Spectroscopy for Asymmetric Synthesis Products

This compound is an achiral molecule, and therefore, it does not exhibit chiroptical activity. However, it can be used as a starting material or an intermediate in the synthesis of chiral molecules. In such cases, chiroptical spectroscopy techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), would be essential for determining the enantiomeric purity and absolute configuration of the resulting chiral products. There is currently no available research that specifically discusses the use of chiroptical spectroscopy for asymmetric synthesis products derived from this compound.

Future Research Trajectories and Emerging Paradigms in Halogenated Quinoline Science

Integration with Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and derivatization of halogenated quinolines like 2-Bromo-5,7-dichloroquinoline. The inherent benefits of microreactor systems—including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety profiles for handling hazardous reagents—are particularly relevant.

A primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation using this compound as an electrophilic partner. In a batch reactor, localized heating can lead to catalyst degradation and the formation of homocoupling byproducts. A continuous flow setup mitigates these issues. The high surface-area-to-volume ratio of microreactors ensures uniform temperature distribution, maximizing catalyst lifetime and reaction efficiency. Furthermore, immobilized catalysts (e.g., palladium nanoparticles on a solid support) can be packed into columns, allowing the product to flow through while the expensive catalyst is retained and reused, simplifying purification and improving process economics.

Research in this area would focus on optimizing parameters such as flow rate, channel dimensions, and catalyst packing density to maximize throughput and yield. The table below illustrates a hypothetical comparison between a batch and a continuous flow process for the coupling of this compound with phenylboronic acid.

Table 8.1.1: Comparative Analysis of Batch vs. Continuous Flow Suzuki-Miyaura Coupling

ParameterConventional Batch ProcessContinuous Flow MicroreactorRationale for Improvement
Reaction Time 6 - 12 hours5 - 20 minutes (residence time)Superior heat and mass transfer dramatically accelerates the reaction rate.
Yield 75 - 85%>95%Precise temperature control minimizes byproduct formation and catalyst deactivation.
Catalyst Loading 1 - 3 mol%<0.5 mol% (with packed bed)Efficient catalyst use and recycling capability in flow systems reduce required amounts.
Process Safety High thermal risk with exothermsExcellent heat dissipation minimizes risk of thermal runaway. Small reactor volume limits potential impact.
Workup/Purification Aqueous extraction, column chromatographyIn-line liquid-liquid extraction and scavenger resin columns; reduced need for chromatography.Integration of purification steps streamlines the process and reduces solvent waste.
Scalability Difficult; requires reactor redesignStraightforward; achieved by numbering-up (running multiple reactors in parallel) or longer run times.Flow chemistry offers a more linear and predictable path to large-scale production.

Note: Data presented are illustrative and represent typical outcomes for such a process translation.

Sustainable and Green Synthetic Routes Development

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing. Applying these principles to the synthesis of this compound presents a significant opportunity for innovation. Traditional syntheses often rely on stoichiometric, phosphorus-based brominating agents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) to convert the precursor, 5,7-dichloroquinolin-2(1H)-one, to the target compound. These reagents generate substantial amounts of corrosive, phosphorus-containing waste, exhibit poor atom economy, and require harsh reaction conditions.

Future research will focus on developing catalytic and more atom-economical bromination methods. One promising avenue is the use of hydrobromic acid (HBr) in the presence of an oxidizing agent or a phase-transfer catalyst, generating the active brominating species in situ. Another approach involves exploring alternative, non-toxic solvents to replace high-boiling point, hazardous solvents like N,N-dimethylformamide (DMF) or toluene. Green solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even supercritical carbon dioxide (scCO₂) could be investigated.

Furthermore, leveraging alternative energy sources like microwave or ultrasonic irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. These techniques can often drive reactions to completion under milder conditions and with less solvent.

Table 8.2.1: Green Chemistry Metrics for Traditional vs. Prospective Synthesis of this compound

MetricTraditional Route (e.g., POBr₃ in Toluene)Prospective Green Route (e.g., Catalytic HBr/Oxidant in CPME)Improvement Justification
Atom Economy Low (~40-50%)High (>80%)Catalytic methods incorporate the majority of reactant atoms into the product, unlike stoichiometric reagents.
Solvent Selection Toluene (Petroleum-derived, hazardous)CPME (Bio-renewable potential, lower toxicity, easy recovery)Shift towards solvents with better environmental, health, and safety (EHS) profiles.
Reagent POBr₃ (Stoichiometric, hazardous, high waste)HBr/Oxidant (Catalytic, water is the primary byproduct)Eliminates large volumes of phosphorus-based waste, improving the process mass intensity (PMI).
Energy Input High (Prolonged heating at >110 °C)Moderate (Potentially lower temperature or shorter time with microwave assist)Alternative energy sources can improve energy efficiency and reduce the carbon footprint.
E-Factor (Waste/Product Ratio) High (>10)Low (<5)A direct consequence of improved atom economy and reduced solvent/reagent use.

Bio-inspired Catalysis and Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, represents a paradigm shift towards highly selective and environmentally benign synthesis. While the application of enzymes to heavily functionalized heterocyclic substrates like this compound is still an emerging field, it holds immense future potential.

Research trajectories could explore several enzymatic pathways:

Regioselective Functionalization: Directed evolution or protein engineering could be used to develop novel hydrolase or transferase enzymes capable of selectively displacing the C2-bromo group in the presence of the C5 and C7 chloro substituents. This would enable the synthesis of unique derivatives that are difficult to access via traditional organometallic chemistry due to competing reactivity.

Biocatalytic Halogenation/Dehalogenation: While challenging, engineered halogenase enzymes could be investigated for the synthesis of the quinoline (B57606) core itself, potentially introducing halogens with high regioselectivity at an earlier stage. Conversely, specific dehalogenases could be used to selectively remove one of the chlorine atoms, providing access to other valuable dichloro- or monochloro-bromoquinoline isomers.

Precursor Synthesis: Enzymes could be employed in the asymmetric synthesis of chiral precursors that are later cyclized and halogenated to form novel, enantiopure quinoline derivatives. For instance, oxidoreductases could be used for stereoselective reductions of keto-precursors.

Table 8.3.1: Potential Biocatalytic Applications in this compound Chemistry

Enzyme ClassPotential TransformationSubstrate/Product ExampleScientific Challenge
Hydrolase (e.g., Lipase, Esterase) Selective hydrolysis of the C2-bromo group to a hydroxyl group.This compound → 5,7-dichloroquinolin-2(1H)-oneOvercoming substrate inhibition and low reactivity of the C-Br bond. Requires significant protein engineering.
Transferase (e.g., Glutathione (B108866) S-transferase) Conjugation of a nucleophile (e.g., glutathione) at the C2 position.This compound → C2-glutathionyl adductEnzyme must accommodate the bulky, hydrophobic substrate in its active site.
Oxidoreductase (e.g., Dehydrogenase) Asymmetric reduction of a prochiral precursor to the quinoline core.Acyclic keto-amine → Chiral amino alcoholDesigning a synthetic route that converges on a suitable prochiral substrate for the enzyme.
Halogenase Regioselective late-stage C-H halogenation.Dichloroquinoline → TrichloroquinolineControlling regioselectivity on an already electron-deficient aromatic system.

Machine Learning and AI-driven Synthesis and Prediction for Quinoline Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For a platform molecule like this compound, AI can be applied across the entire research and development pipeline.

Reaction Optimization: ML models, trained on vast datasets of chemical reactions, can predict the optimal conditions (catalyst, ligand, solvent, temperature) for a specific transformation, such as a Buchwald-Hartwig amination using this compound. This data-driven approach can significantly reduce the number of experiments required, saving time and resources. Algorithms can navigate complex, multi-dimensional parameter spaces to identify high-yield conditions that may not be intuitive to a human chemist.

Property Prediction: Perhaps most powerfully, ML models can be trained to predict the physicochemical and biological properties of virtual libraries of compounds derived from this compound. By simply changing the substituent introduced at the C2 position in silico, models can estimate properties like solubility, metabolic stability, or binding affinity to a specific biological target. This allows researchers to prioritize the synthesis of only the most promising candidates, dramatically accelerating the drug discovery process.

Table 8.4.1: Application of AI/ML Models in the Chemistry of this compound

AI/ML ApplicationModel InputModel OutputPotential Impact
Reaction Yield Prediction Substrate: 2-Bromo-5,7-dichloroquinolineReagents: Amine, BaseConditions: Catalyst, Ligand, Solvent, Temp.Predicted Reaction Yield (%)Rapid optimization of coupling reactions; reduces experimental workload by 90% or more.
Retrosynthetic Analysis Target Molecule: A complex derivative of this compoundA ranked list of plausible synthetic pathways with precursor suggestions.Discovery of novel, more efficient, or patentable synthetic routes.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Structure: 2-(Aryl)-5,7-dichloroquinolinePredicted values for aqueous solubility, cell permeability, cytochrome P450 inhibition, etc.Early-stage deselection of compounds with poor drug-like properties, improving success rates in development.
Quantum Mechanics-Informed ML Molecular StructurePredicted electronic properties (e.g., HOMO/LUMO energies, partial charges).Accurate prediction of reactivity and spectral properties to guide experimental design.

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